molecular formula C24H25FN4O2 B1677083 Ocaperidone CAS No. 129029-23-8

Ocaperidone

Cat. No. B1677083
Key on ui cas rn: 129029-23-8
M. Wt: 420.5 g/mol
InChI Key: ZZQNEJILGNNOEP-UHFFFAOYSA-N
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Patent
US05482943

Procedure details

A mixture of 4.8 parts of 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one, 3.9 parts of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole monohydrochloride, 10 parts of sodium carbonate, a few crystals of potassium iodide and 144 parts of 4-methyl-2-pentanone was stirred overnight at room temperature. After cooling, the reaction mixture was poured into water. The organic layer was separated, dried, filtered and evaporated. The residue was purified by column chromatography (silica gel; CH2Cl2 /CH3OH 95:5). The eluent of the desired fraction was evaporated and the residue was crystallized from acetonitrile, yielding 3 parts (47.6%) of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2,9-dimethyl-4H-pyrido[1,2-a]-pyrimidin-4-one; mp. 199.9° C. (comp. 1).
Name
3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]1[C:9](=[O:10])[N:8]2[CH:11]=[CH:12][CH:13]=[C:14]([CH3:15])[C:7]2=[N:6][C:5]=1[CH3:16].Cl.[F:18][C:19]1[CH:33]=[CH:32][C:22]2[C:23]([CH:26]3[CH2:31][CH2:30][NH:29][CH2:28][CH2:27]3)=[N:24][O:25][C:21]=2[CH:20]=1.C(=O)([O-])[O-].[Na+].[Na+].[I-].[K+]>O.CC(C)CC(=O)C>[F:18][C:19]1[CH:33]=[CH:32][C:22]2[C:23]([CH:26]3[CH2:27][CH2:28][N:29]([CH2:2][CH2:3][C:4]4[C:9](=[O:10])[N:8]5[CH:11]=[CH:12][CH:13]=[C:14]([CH3:15])[C:7]5=[N:6][C:5]=4[CH3:16])[CH2:30][CH2:31]3)=[N:24][O:25][C:21]=2[CH:20]=1 |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC1=C(N=C2N(C1=O)C=CC=C2C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC1=CC2=C(C(=NO2)C2CCNCC2)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC(C)=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel; CH2Cl2 /CH3OH 95:5)
CUSTOM
Type
CUSTOM
Details
The eluent of the desired fraction was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(C(=NO2)C2CCN(CC2)CCC2=C(N=C3N(C2=O)C=CC=C3C)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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